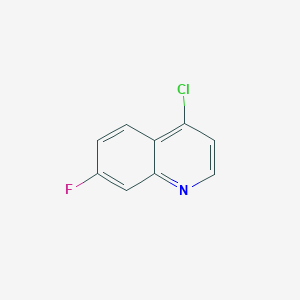

4-Chlor-7-Fluorchinolin

Übersicht

Beschreibung

4-Chloro-7-fluoroquinoline is a heterocyclic compound belonging to the quinoline family. It has the empirical formula C9H5ClFN and a molecular weight of 181.59 .

Synthesis Analysis

The synthesis of 4-Chloro-7-fluoroquinoline is complex and not fully understood . The first barrier these molecules must cross is the bacterial outer membrane. In gram-negative species, 4-quinolones pass through either the porins or lipopolysaccharides (or both) depending on their chemical nature .Molecular Structure Analysis

The molecular structure of 4-Chloro-7-fluoroquinoline is represented by the InChI key TTXZTTXOYYOVEV-UHFFFAOYSA-N . The energy and oscillator strength calculated by time-dependent density functional theory (TD-DFT) result complements with each other. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-7-fluoroquinoline are complex and not fully understood . The first barrier these molecules must cross is the bacterial outer membrane. In gram-negative species, 4-quinolones pass through either the porins or lipopolysaccharides (or both) depending on their chemical nature .Physical And Chemical Properties Analysis

4-Chloro-7-fluoroquinoline is a solid compound . It has an empirical formula of C9H5ClFN and a molecular weight of 181.59 .Wissenschaftliche Forschungsanwendungen

Medizin: Anti-mikrobielle und Antikrebsanwendungen

4-Chlor-7-Fluorchinolin: wurde aufgrund seiner strukturellen Ähnlichkeit zu Chinolonen, die für ihre breite antimikrobielle Wirkung bekannt sind, hinsichtlich seines Potenzials zur Entwicklung neuer Arzneimittel untersucht . Es dient als Schlüsselzwischenprodukt bei der Synthese neuartiger Verbindungen, die eine signifikante antibakterielle Aktivität gegen verschiedene grampositive und gramnegative Mikroorganismen zeigen . Darüber hinaus werden seine Derivate auf ihre Antikrebsaktivität untersucht, insbesondere bei der Synthese von Verbindungen, die das Wachstum von Krebszellen hemmen könnten.

Landwirtschaft: Entwicklung von Pestiziden

Im landwirtschaftlichen Bereich wird This compound zur Synthese von Verbindungen mit pestiziden Eigenschaften eingesetzt . Seine fluorierte Struktur ist vorteilhaft bei der Entwicklung neuer Agrochemikalien, die Schädlinge effektiv bekämpfen und die Ernteerträge verbessern können.

Materialwissenschaften: Komponenten für Flüssigkristalle

Die einzigartige molekulare Struktur der Verbindung macht sie für den Einsatz in der Materialwissenschaft geeignet, insbesondere bei der Entwicklung von Flüssigkristallen . Diese Materialien sind für moderne Displaytechnologien von entscheidender Bedeutung, und This compound kann zur Weiterentwicklung von Hochleistungs-Flüssigkristallanzeigen beitragen.

Chemische Synthese: Baustein für heterocyclische Verbindungen

Als vielseitiger Baustein ist This compound von entscheidender Bedeutung für die chemische Synthese verschiedener heterocyclischer Verbindungen . Seine Reaktivität ermöglicht die Funktionalisierung und führt zu einer breiten Palette von Chinolinderivaten mit möglichen Anwendungen in verschiedenen Bereichen der Chemie.

Analytische Chemie: Chromatographische Studien

In der analytischen Chemie wird This compound als Standard- oder Referenzverbindung in chromatographischen Analysen verwendet, um ähnliche Strukturen in komplexen Gemischen zu identifizieren und zu quantifizieren . Seine genau definierten Eigenschaften machen es zu einem idealen Kandidaten für solche analytischen Zwecke.

Biologische Forschung: Studien zur Hemmung von Enzymen

Die biologische Aktivität von This compound erstreckt sich auf seine Verwendung in Studien zur Hemmung von Enzymen. Forscher verwenden es, um die Interaktion zwischen Chinolinderivaten und verschiedenen Enzymen zu verstehen, was für die Entwicklung neuer Medikamente und therapeutischer Mittel entscheidend ist .

Wirkmechanismus

Target of Action

It is known that quinolines, a class of compounds to which 4-chloro-7-fluoroquinoline belongs, often target bacterial gyrase and topoisomerase iv enzymes .

Mode of Action

Quinolines typically inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Pharmacokinetics

Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations . This makes them appropriate for the treatment of systemic infections .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Chloro-7-fluoroquinoline plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, 4-Chloro-7-fluoroquinoline disrupts bacterial DNA processes, leading to the death of bacterial cells. This compound interacts with the active sites of these enzymes, forming stable complexes that prevent the enzymes from functioning properly .

Cellular Effects

4-Chloro-7-fluoroquinoline has profound effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Chloro-7-fluoroquinoline has been shown to interfere with the expression of genes involved in cell cycle regulation and apoptosis . This compound can also disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of 4-Chloro-7-fluoroquinoline involves its binding to bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. By binding to these enzymes, 4-Chloro-7-fluoroquinoline prevents them from functioning, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, this compound can inhibit other enzymes involved in cellular metabolism, further contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-7-fluoroquinoline can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to 4-Chloro-7-fluoroquinoline in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-7-fluoroquinoline vary with different dosages in animal models. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity to the host organism. At high doses, 4-Chloro-7-fluoroquinoline can cause toxic effects, including damage to the liver and kidneys, as well as gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

4-Chloro-7-fluoroquinoline is involved in several metabolic pathways, primarily related to its role as an antibacterial agent. It interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting bacterial DNA processes . Additionally, this compound can affect other metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to reduced energy production in bacterial cells.

Transport and Distribution

Within cells and tissues, 4-Chloro-7-fluoroquinoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target enzymes within bacterial cells . Additionally, this compound can interact with transport proteins and binding proteins, which facilitate its distribution within the cell. The localization and accumulation of 4-Chloro-7-fluoroquinoline within specific cellular compartments can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of 4-Chloro-7-fluoroquinoline is primarily within the cytoplasm, where it interacts with its target enzymes. This compound can also localize to other cellular compartments, such as the nucleus, where it can affect gene expression and DNA processes . Post-translational modifications and targeting signals can influence the localization of 4-Chloro-7-fluoroquinoline, directing it to specific organelles or compartments within the cell.

Eigenschaften

IUPAC Name |

4-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXZTTXOYYOVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569121 | |

| Record name | 4-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-82-2 | |

| Record name | 4-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)